molecular formula C13H12BrN5 B2702175 6-bromo-1-(2H-tetrazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole CAS No. 924858-99-1

6-bromo-1-(2H-tetrazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole

Cat. No.: B2702175
CAS No.: 924858-99-1
M. Wt: 318.178
InChI Key: SLJHJUQLAZYSSV-UHFFFAOYSA-N
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Description

6-Bromo-1-(1H-tetrazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole is a heterocyclic compound that contains a bromine atom, a tetrazole ring, and a tetrahydrocarbazole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-1-(2H-tetrazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole typically involves the following steps:

    Tetrazole Formation: The formation of the tetrazole ring through a cyclization reaction involving an azide and a nitrile group.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-(1H-tetrazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

6-Bromo-1-(1H-tetrazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-bromo-1-(2H-tetrazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-1-(1H-tetrazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole is unique due to its specific combination of a bromine atom, a tetrazole ring, and a tetrahydrocarbazole structure. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

6-bromo-1-(2H-tetrazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN5/c14-7-4-5-11-10(6-7)8-2-1-3-9(12(8)15-11)13-16-18-19-17-13/h4-6,9,15H,1-3H2,(H,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLJHJUQLAZYSSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Br)C4=NNN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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